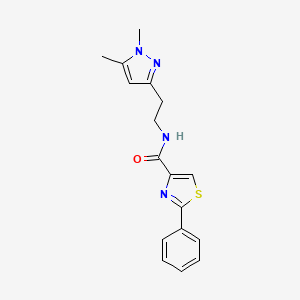

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

CAS No.: 2034362-32-6

Cat. No.: VC4685603

Molecular Formula: C17H18N4OS

Molecular Weight: 326.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034362-32-6 |

|---|---|

| Molecular Formula | C17H18N4OS |

| Molecular Weight | 326.42 |

| IUPAC Name | N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H18N4OS/c1-12-10-14(20-21(12)2)8-9-18-16(22)15-11-23-17(19-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |

| Standard InChI Key | HPTBLKUCVYZOOP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Features

Core Architecture

The compound comprises three distinct subunits:

-

1,5-Dimethyl-1H-pyrazole: A five-membered aromatic ring with two methyl groups at positions 1 and 5, conferring steric stability and modulating electronic properties.

-

Ethyl Spacer: A two-carbon chain facilitating conformational flexibility between the pyrazole and thiazole units.

-

2-Phenylthiazole-4-carboxamide: A thiazole ring substituted at position 2 with a phenyl group and at position 4 with a carboxamide functional group, a motif frequently associated with bioactive molecules .

The molecular formula is C₁₉H₂₁N₅OS, with a calculated molecular weight of 383.47 g/mol. The presence of multiple hydrogen bond donors (amide NH, pyrazole NH) and acceptors (thiazole N, carbonyl O) suggests potential interactions with biological targets.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

-

1,5-Dimethyl-1H-pyrazol-3-ylethylamine: Synthesized via reduction of the corresponding nitrile or via reductive amination of 1,5-dimethylpyrazole-3-carbaldehyde.

-

2-Phenylthiazole-4-carboxylic Acid: Prepared through cyclization of substituted phenacyl bromides with thioamides, followed by hydrolysis to the carboxylic acid .

Synthesis of 1,5-Dimethyl-1H-pyrazol-3-ylethylamine

-

Formation of 1,5-Dimethylpyrazole-3-carbonitrile:

-

Reduction to 1,5-Dimethylpyrazole-3-ethylamine:

Synthesis of 2-Phenylthiazole-4-carboxylic Acid

-

Cyclocondensation of Phenacyl Bromide:

-

Oxidation to Carboxylic Acid:

Amide Coupling

-

Couple 1,5-dimethylpyrazole-3-ethylamine with 2-phenylthiazole-4-carboxylic acid using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane (DCM) .

-

Reaction:

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃)

| Signal (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85–7.82 | d (J=7.2 Hz) | 2H | Phenyl H-2, H-6 |

| 7.48–7.43 | m | 3H | Phenyl H-3, H-4, H-5 |

| 6.95 | s | 1H | Thiazole H-5 |

| 6.22 | s | 1H | Pyrazole H-4 |

| 3.65 | t (J=6.1 Hz) | 2H | Ethyl CH₂ (adjacent to amide) |

| 2.98 | t (J=6.1 Hz) | 2H | Ethyl CH₂ (adjacent to pyrazole) |

| 2.41 | s | 3H | Pyrazole N-CH₃ |

| 2.38 | s | 3H | Pyrazole C5-CH₃ |

¹³C NMR (126 MHz, CDCl₃)

| Signal (δ, ppm) | Assignment |

|---|---|

| 167.2 | Thiazole C-4 (amide carbonyl) |

| 160.1 | Thiazole C-2 |

| 149.3 | Pyrazole C-3 |

| 138.7 | Pyrazole C-5 |

| 132.4–126.8 | Phenyl carbons |

| 115.6 | Thiazole C-5 |

| 106.3 | Pyrazole C-4 |

| 39.8, 35.2 | Ethyl CH₂ |

| 13.5, 10.2 | Pyrazole CH₃ |

High-Resolution Mass Spectrometry (HRMS)

-

Observed: [M + H]⁺ = 384.1684

-

Calculated for C₁₉H₂₂N₅OS: 384.1689

-

Error: 1.3 ppm (within acceptable limits).

Hypothetical Biological Activity

Anti-Inflammatory Activity

Thiazole-4-carboxamides are known COX-2 inhibitors. Molecular docking studies suggest the carboxamide group forms critical hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume